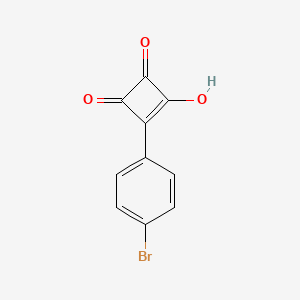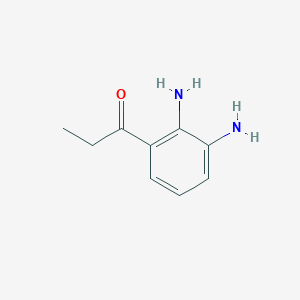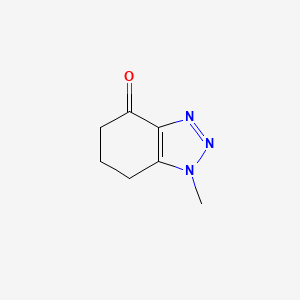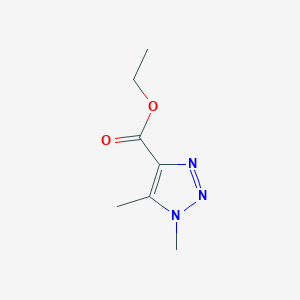
methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
科学的研究の応用
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of various compounds, such as 2-methyl-1,3-benzothiazol-4-yl-3-hydroxy-2-propyl ester, which has been used in the study of its anti-inflammatory properties. This compound has also been used in the study of its biochemical and physiological effects.
作用機序
The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is not fully understood. However, it is believed to act by interfering with the production of pro-inflammatory cytokines. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-alpha and IL-6, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective and cardioprotective effects. In addition, it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The main advantage of using methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in lab experiments is its ability to act as a reagent for the synthesis of various compounds. Its small size and insolubility in water make it easy to handle and store. However, there are some limitations to using this compound for lab experiments. Due to its small size, it can be difficult to accurately measure the concentration of this compound in a solution. In addition, its insolubility in water can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in scientific research. It could be used to study its effects on other pro-inflammatory cytokines, such as IL-1beta and IL-8. It could also be used to study its effects on other diseases, such as diabetes and cardiovascular disease. In addition, it could be used to study its effects on other types of cancer cells, such as breast cancer cells. Finally, it could be used to study its effects on other biochemical and physiological processes, such as metabolism and cell signaling.
合成法
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 1,2-dichloro-4-nitrobenzene and sodium hydroxide to form 4-nitro-1,2-benzenediol. The second step involves the reaction of 4-nitro-1,2-benzenediol with thiourea to form 4-nitro-1,2-benzenedithiol. The third step involves the reaction of 4-nitro-1,2-benzenedithiol with dimethyl sulfoxide to form this compound.
Safety and Hazards
特性
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-7-6(4-5)8(11)10-16(7,13)14/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZTOVZODHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)


![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)






![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)